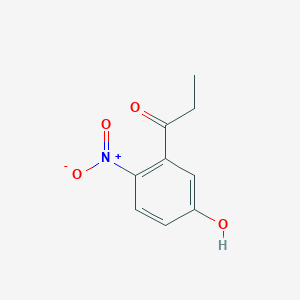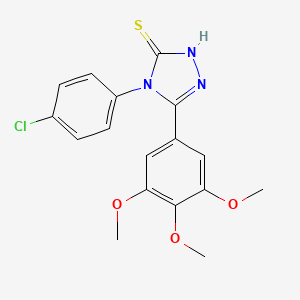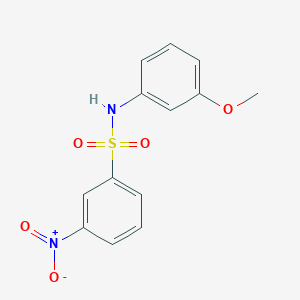
N-(3-methoxypropyl)-3,5-dimethylcyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxypropyl)-3,5-dimethylcyclohexan-1-amine: is an organic compound that belongs to the class of cyclohexylamines. This compound is characterized by the presence of a cyclohexane ring substituted with two methyl groups at positions 3 and 5, and an amine group attached to a 3-methoxypropyl chain. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-3,5-dimethylcyclohexan-1-amine typically involves the reaction of 3,5-dimethylcyclohexanone with 3-methoxypropylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:
Step 1: 3,5-dimethylcyclohexanone is reacted with 3-methoxypropylamine in the presence of a suitable catalyst.
Step 2: The reaction mixture is heated to promote the formation of the imine intermediate.
Step 3: The imine intermediate is reduced to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-methoxypropyl)-3,5-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amine group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or oxides.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of new substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-methoxypropyl)-3,5-dimethylcyclohexan-1-amine is used as a building block in organic synthesis. It is employed in the preparation of various cyclohexylamine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of cyclohexylamine derivatives on biological systems. It serves as a model compound to investigate the interactions of amines with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific receptors or enzymes. Its structural features make it a candidate for designing new therapeutic agents.
Industry: In the industrial sector, this compound is used as an additive in coatings, adhesives, and polymers. Its unique properties enhance the performance and stability of these materials.
Wirkmechanismus
The mechanism of action of N-(3-methoxypropyl)-3,5-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
- N-(3-methoxypropyl)cyclohexanamine
- 3,5-dimethylcyclohexanamine
- N-(3-methoxypropyl)-3-methylcyclohexan-1-amine
Comparison: N-(3-methoxypropyl)-3,5-dimethylcyclohexan-1-amine is unique due to the presence of both 3,5-dimethyl substitutions on the cyclohexane ring and the 3-methoxypropyl chain attached to the amine group. This combination of structural features imparts distinct chemical and physical properties, making it valuable in various applications. Similar compounds may lack one or more of these features, resulting in different reactivity and applications.
Eigenschaften
Molekularformel |
C12H25NO |
|---|---|
Molekulargewicht |
199.33 g/mol |
IUPAC-Name |
N-(3-methoxypropyl)-3,5-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25NO/c1-10-7-11(2)9-12(8-10)13-5-4-6-14-3/h10-13H,4-9H2,1-3H3 |
InChI-Schlüssel |
AOUUJXITHJBBEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(C1)NCCCOC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12087164.png)






![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12087209.png)


